molecular formula C16H12N3NaO3S B13768694 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt CAS No. 6300-23-8

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt

Cat. No.: B13768694
CAS No.: 6300-23-8
M. Wt: 349.3 g/mol
InChI Key: LFNJXGCSRNTIPM-UHFFFAOYSA-M
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Description

Properties

CAS No.

6300-23-8

Molecular Formula

C16H12N3NaO3S

Molecular Weight

349.3 g/mol

IUPAC Name

sodium;5-amino-8-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C16H13N3O3S.Na/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15;/h1-10H,17H2,(H,20,21,22);/q;+1/p-1

InChI Key

LFNJXGCSRNTIPM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization Step

  • The aromatic amine possessing a sulfonic acid group (e.g., 2-amino-1-naphthalenesulfonic acid or related derivatives) is dispersed in water.
  • Hydrochloric acid is added to acidify the solution, typically maintaining the temperature below 5°C to stabilize the diazonium ion.
  • Sodium nitrite solution is added dropwise to the acidified amine solution to convert the amine group into a diazonium salt.
  • The diazotization is performed at low temperatures, generally between -10°C and 10°C, to avoid decomposition of the diazonium intermediate.

Coupling Reaction

  • A coupler solution is prepared by dissolving a mixture of 2-hydroxy-3-naphthoic acid and optionally its derivatives in aqueous sodium hydroxide. The coupler solution pH is alkaline to facilitate coupling.
  • The diazonium salt solution is added dropwise to the coupler solution while maintaining the reaction temperature between -10°C and 20°C.
  • The azo coupling occurs to form the azo dye, specifically the 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt.
  • The reaction mixture is stirred and maintained at low temperature to control the reaction rate and improve yield.
  • The product is isolated by filtration or precipitation and purified as needed.

Example from Patent Literature

  • 100 parts of an aromatic amine (e.g., 2-amino-5-methylbenzenesulfonic acid) is dispersed in 1500 parts of water.
  • 105 parts of 20% hydrochloric acid is added, keeping the temperature below 5°C.
  • 124 parts of 30% sodium nitrite solution is added dropwise to form the diazonium salt.
  • The diazonium salt is then coupled with a coupler solution of 2-hydroxy-3-naphthoic acid derivatives under controlled temperature conditions (-10 to 20°C).
  • The resulting azo compound precipitates as a pigment powder after reaction completion.

Reaction Conditions and Parameters

Step Parameter Typical Range/Value Notes
Diazotization Temperature -10°C to 10°C Low temperature to stabilize diazonium ion
Diazotization Acid concentration ~20% HCl To maintain acidic medium
Diazotization Sodium nitrite addition Dropwise Controlled addition to avoid side reactions
Coupling Coupler composition 50-99% 2-hydroxy-3-naphthoic acid + 1-50% derivatives Mixture to modulate pigment properties
Coupling pH Alkaline (NaOH solution) Facilitates coupling reaction
Coupling Temperature -10°C to 20°C Controls reaction rate and yield

Research Findings and Analysis

  • The coupling reaction temperature critically affects the color and yield of the azo compound. Lower temperatures favor better control and higher purity.
  • The ratio of 2-hydroxy-3-naphthoic acid to its derivatives in the coupler solution influences the shade and fastness properties of the pigment formed.
  • Water resistance tests on pigments prepared by this method show variable degrees of coloration in the supernatant, indicating the pigment's stability and fixation properties.
  • Modifications in the coupler structure or diazotized amine can tailor the pigment's hue and solubility.

Summary Table of Preparation Components

Component Role Typical Source/Example Notes
Aromatic amine sulfonic acid Diazotization substrate 2-amino-1-naphthalenesulfonic acid Provides diazonium ion
Hydrochloric acid Acid medium for diazotization 20% aqueous HCl Maintains acidic pH
Sodium nitrite Diazotizing agent 30% aqueous NaNO2 Converts amine to diazonium salt
2-Hydroxy-3-naphthoic acid Coupler Commercially available naphthoic acid Reacts with diazonium salt
Sodium hydroxide pH adjustment for coupling Aqueous NaOH Provides alkaline medium

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry as a dye, in the production of colored plastics, and in the formulation of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: Sodium 5-amino-8-(phenylazo)-2-naphthalenesulfonate
  • Molecular Formula : $ \text{C}{16}\text{H}{12}\text{N}3\text{NaO}3\text{S} $
  • CAS Number: Not explicitly listed in evidence, but structurally related compounds are documented (e.g., 100258-48-8 for a hydroxy analog) .

Properties :

  • Functional Groups: Amino (-NH$2$) at position 5, phenylazo (-N=N-C$6$H$5$) at position 8, and sulfonate (-SO$3$Na) at position 2.
  • Application : Likely an azo dye used in textiles or industrial coloring due to its chromophoric azo group and water-soluble sulfonate .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS Number) Molecular Formula Substituents Salt Type Key Applications Reference
Target Compound (Hypothetical) $ \text{C}{16}\text{H}{12}\text{N}3\text{NaO}3\text{S} $ 5-amino, 8-(phenylazo) Monosodium Textile dyeing N/A
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate (25956-17-6) $ \text{C}{18}\text{H}{14}\text{N}2\text{Na}2\text{O}8\text{S}2 $ 6-hydroxy, 5-(methoxy-methyl-sulfonatophenylazo) Disodium Food coloring (JECFA-approved)
6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid, sodium salt (1934-20-9) $ \text{C}{16}\text{H}{12}\text{N}2\text{NaO}4\text{S} $ 6-hydroxy, 5-(phenylazo) Monosodium Textile dye (red-shifted absorption)
Acid Black 1 (20470; 1064-48-8) $ \text{C}{22}\text{H}{14}\text{N}6\text{Na}2\text{O}6\text{S}2 $ Bis-phenylazo, 4-amino-5-hydroxy Disodium Leather/ink (dark hues)
8-Amino-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid disodium salt (N/A) $ \text{C}{16}\text{H}{11}\text{N}3\text{Na}2\text{O}7\text{S}2 $ 8-amino, 5-(4-sulfophenylazo) Disodium High solubility for synthetic fibers

Functional Group Analysis

Amino vs. Hydroxy Groups: The target compound’s 5-amino group acts as an auxochrome, enhancing color intensity and binding to cellulose fibers. In contrast, hydroxy-substituted analogs (e.g., 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid) exhibit red-shifted absorption due to increased conjugation . Acid Black 1 (bis-phenylazo with hydroxy groups) demonstrates superior lightfastness but lower solubility compared to monosodium salts .

Sulfonate Groups: Monosodium salts (target compound) have moderate solubility, suitable for dyeing at neutral pH. Disodium salts (e.g., CAS 25956-17-6) are more water-soluble, ideal for food-grade applications . Additional sulfophenyl groups (e.g., 8-Amino-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid) further enhance solubility but may reduce affinity for hydrophobic fabrics .

Phenylazo vs. Complex Azo Linkages :

  • Simple phenylazo groups (target compound) provide orange-red hues, while methoxy-methyl-sulfonato substituents (CAS 25956-17-6) yield yellower tones .
  • Acid Black 1’s bis-azo structure creates darker colors (blacks/blues) but requires stringent synthesis control to avoid byproducts .

Biological Activity

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is an azo compound widely studied for its biological activity and potential applications in various fields, including dyeing and biological assays. This article compiles research findings regarding its biological effects, toxicity profiles, and mutagenic potential.

Chemical Structure and Properties

The compound belongs to the class of aromatic azo compounds characterized by a sulfonic acid group and an amino group attached to a naphthalene ring. Its structure can be represented as follows:

C12H11N2O3S\text{C}_{12}\text{H}_{11}\text{N}_{2}\text{O}_{3}\text{S}

Toxicity Profiles

Research indicates that 2-Naphthalenesulfonic acid derivatives exhibit low acute toxicity. For instance, studies show that the compound has an LD50 greater than 2000 mg/kg in both oral and dermal exposure tests in rats, indicating a low risk of acute toxicity under standard conditions .

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been evaluated using various assays. In vitro studies have shown that it can be clastogenic, meaning it can cause chromosome breaks under certain conditions. Specifically, significant increases in aberration rates were observed at concentrations of 2500 µg/mL and above . However, it was found to be non-clastogenic in vivo when tested in mouse bone marrow cells .

Case Study 1: Skin Sensitization

A study conducted to assess skin sensitization potential involved applying the compound topically to test animals. Results showed no significant sensitization reactions after repeated applications, suggesting that the compound is unlikely to cause allergic reactions upon skin contact .

Case Study 2: Mutagenicity Testing

In a series of mutagenicity tests using Salmonella typhimurium, the compound demonstrated weak mutagenic activity only in the presence of metabolic activation. This suggests that while it has some mutagenic properties, these may require specific metabolic conditions to manifest .

Research Findings Summary Table

Study Findings
Acute ToxicityLD50 > 2000 mg/kg (oral & dermal)Low acute toxicity
Skin SensitizationNo sensitization observedNon-sensitizing
Mutagenicity (Salmonella assay)Weakly mutagenic with metabolic activationPotential mutagenicity under specific conditions
Clastogenicity (in vitro)Significant aberration rates at high dosesClastogenic under certain conditions
Non-clastogenic (in vivo)No increase in micronucleated PCEsNon-clastogenic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt?

  • Methodology : The compound is synthesized via diazotization of an aromatic amine (e.g., 5-amino-2-naphthalenesulfonic acid) followed by coupling with a phenol or naphthol derivative. Key parameters include:

  • Temperature : Maintain 0–5°C during diazotization to prevent decomposition of the diazonium salt .
  • pH : Adjust to pH 6–8 during coupling to ensure reactivity of the phenolic component .
  • Stoichiometry : Use a 1:1 molar ratio of diazonium salt to coupling agent to minimize byproducts .
    • Validation : Monitor reaction progress via TLC or UV-Vis spectroscopy for characteristic azo bond absorption (~450 nm) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • FT-IR : Confirm sulfonate (S=O, ~1180 cm⁻¹) and azo (N=N, ~1600 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and amino groups (δ 5.0–6.0 ppm, broad) .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M⁻Na]⁻ at m/z ~430) .

Q. What factors influence the compound’s solubility in aqueous and organic solvents?

  • Solubility Profile :

  • High solubility in water due to the sulfonate group and monosodium salt form.
  • Limited solubility in polar organic solvents (e.g., ethanol) due to ionic character. Adjust pH or use surfactants to enhance organic-phase solubility .
    • Contradictions : Some studies report reduced solubility at pH < 4 due to protonation of sulfonate groups , while others note stability in acidic buffers .

Advanced Research Questions

Q. What advanced analytical methods resolve discrepancies in reported purity and stability data?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 450 nm) to quantify purity (>95% for research-grade samples). Mobile phase: acetonitrile/water (0.1% TFA) .
  • Accelerated Stability Studies : Expose samples to UV light (254 nm) and elevated temperatures (40°C) to assess photodegradation kinetics. Degradation products (e.g., naphthoquinones) are identified via LC-MS .

Q. How does the azo linkage affect the compound’s electronic and photochemical properties?

  • Electronic Structure : The azo group contributes to π-conjugation, lowering the HOMO-LUMO gap (UV-Vis absorbance at ~450 nm). Substituents (e.g., amino, sulfonate) modulate redox potentials, as shown by cyclic voltammetry .
  • Photostability : Under UV light, the azo bond undergoes cis-trans isomerization or cleavage. Add antioxidants (e.g., ascorbic acid) to mitigate degradation .

Q. What mechanistic insights exist for its interaction with biological macromolecules?

  • Protein Binding : The sulfonate group facilitates electrostatic interactions with lysine residues. Fluorescence quenching assays reveal binding constants (Kd ~10⁻⁶ M) with serum albumin .
  • Enzyme Inhibition : Competitive inhibition of tyrosinase is observed (IC₅₀ ~50 µM), attributed to structural mimicry of phenolic substrates .

Q. How can computational modeling optimize its application in dye-sensitized systems?

  • DFT Simulations : Predict electronic transitions and adsorption energies on TiO₂ surfaces for solar cell applications. Optimize substituent positions (e.g., amino vs. nitro groups) to enhance light-harvesting efficiency .

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